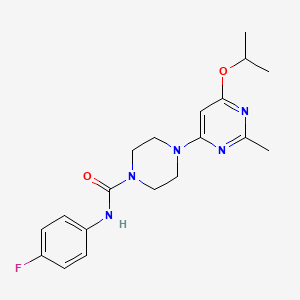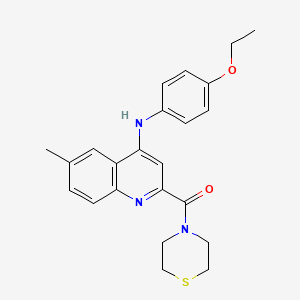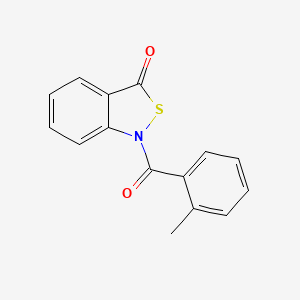
2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 2,6-diamino-4-aryl-3,5-dicyano-4H-thiopyrans . It is used in the synthesis of nicotinamide derivatives .
Synthesis Analysis
The compound can be synthesized through a three-component reaction of 2,6-diamino-4-aryl-3,5-dicyano-4H-thiopyrans, acetoacetanilides, and alkylating reagents . This process involves cross-recyclization of thiopyrans .Molecular Structure Analysis
The molecular structure of this compound includes a thiopyran ring, which is a six-membered heterocyclic compound containing one sulfur atom . The compound also contains dimethoxyphenyl and dicyano functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound proceed via cross-recyclization of thiopyrans . This leads to the formation of various nicotinamide derivatives .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthetic Utility
Compounds with structural features similar to 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile are often explored for their chemical reactivity and synthetic utility. For example, research into various thiopyran derivatives has indicated that these compounds can exhibit significant chemical versatility, making them valuable for synthesizing a broad range of chemical entities. Thiopyrans and related heterocycles are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications (Sosnovskikh, 2018).
Biological Activity
The presence of dimethoxyphenyl and amino groups in a compound's structure can significantly influence its biological activity. Compounds bearing these functionalities have been extensively studied for their potential bioactivities, including antimicrobial, antioxidant, and neuroprotective effects. For instance, studies on dapsone, a compound with amino functionalities, have shown its effectiveness as a neuroprotective agent, indicating the potential therapeutic applications of compounds with similar structural features (Diaz‐Ruiz et al., 2021).
Optoelectronic Properties
The incorporation of thiopyran cores and dimethoxyphenyl groups into organic molecules can also impact their optoelectronic properties. These structural motifs are explored in the context of organic light-emitting diodes (OLEDs) and other photonic applications. Research in this area focuses on designing molecules with enhanced light absorption and emission characteristics, which are crucial for developing more efficient and sustainable optoelectronic devices (Squeo & Pasini, 2020).
Environmental Implications
While not directly related to the environmental fate of this compound, research into similar compounds, such as various herbicides and synthetic phenolic antioxidants, highlights the importance of understanding the environmental behavior and potential toxicity of synthetic chemicals. Studies in this domain aim to assess the persistence, bioaccumulation, and ecotoxicological effects of chemical pollutants, guiding the development of safer and more environmentally friendly compounds (Islam et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-20-11-4-3-8(5-12(11)21-2)13-9(6-16)14(18)22-15(19)10(13)7-17/h3-5,13H,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSHQHZHTSCVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Cyclopropyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2813498.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2813502.png)
![5-(4-chlorobenzenesulfonyl)-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2813503.png)
![Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813504.png)

![2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid](/img/structure/B2813506.png)

![1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B2813509.png)


